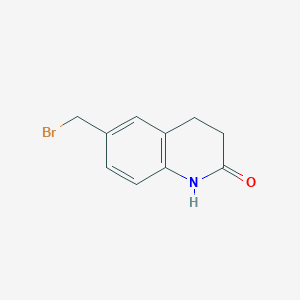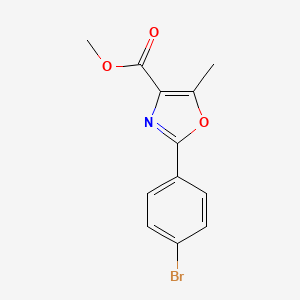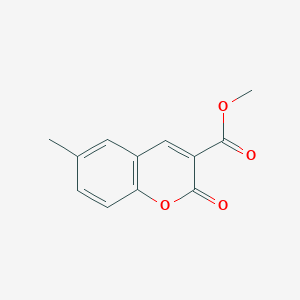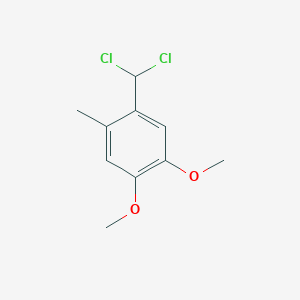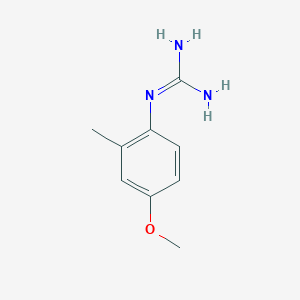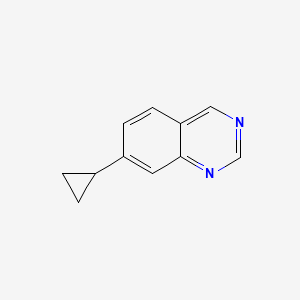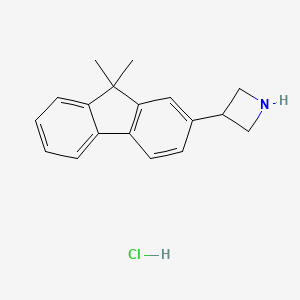![molecular formula C13H18BrNO B15336949 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol is a chemical compound that features a piperidine ring substituted with a 4-bromophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable base.
Major Products Formed
Oxidation: 2-[1-(4-Bromophenyl)-4-piperidyl]acetaldehyde or 2-[1-(4-Bromophenyl)-4-piperidyl]acetic acid.
Reduction: 2-[1-(Phenyl)-4-piperidyl]ethanol.
Substitution: 2-[1-(4-Aminophenyl)-4-piperidyl]ethanol or 2-[1-(4-Thiophenyl)-4-piperidyl]ethanol.
Scientific Research Applications
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorophenyl)-4-piperidyl]ethanol
- 2-[1-(4-Fluorophenyl)-4-piperidyl]ethanol
- 2-[1-(4-Methylphenyl)-4-piperidyl]ethanol
Uniqueness
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H18BrNO/c14-12-1-3-13(4-2-12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
InChI Key |
DNGDKFOVSGKNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
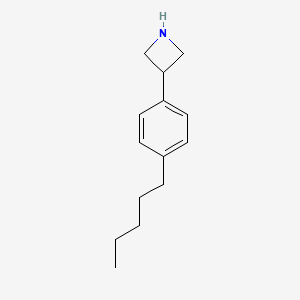
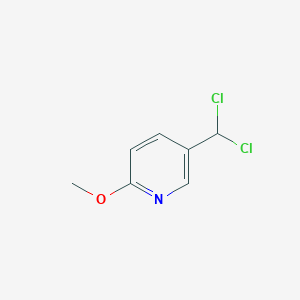
![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
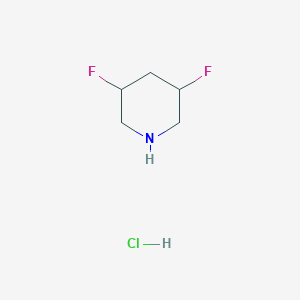

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
